molecular formula C22H19NO3 B1443702 (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate CAS No. 198411-59-5

(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate

Cat. No. B1443702
M. Wt: 345.4 g/mol
InChI Key: UPELSKFZKLZXAW-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, 9-Methyl-9H-fluoren-9-ol is a related compound2. However, the specific synthesis process for “(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate” is not readily available in the searched resources.



Molecular Structure Analysis

The molecular structure of this compound is not directly available from the searched resources. However, the InChI code for a related compound, 9H-fluoren-9-ylmethyl 1-benzyl-2-hydroxyethylcarbamate, is provided3.



Chemical Reactions Analysis

The specific chemical reactions involving “(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate” are not readily available in the searched resources. However, a related compound, 9H-fluoren-9-ylmethyl N-(1-hydroxy-3-phenylpropan-2-yl)carbamate, has been mentioned in the context of chemical reactions3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not directly available from the searched resources. However, a related compound, 9-Hydroxy-9H-fluoren-9-yl, has some properties listed4.


Scientific Research Applications

Crystal Structure and Molecular Interaction

The compound exhibits a slightly pyramidalized molecular plane, with the nitrogen atom deviating from the basal plane, indicating a reduced character of the sp2 hybrids. This structural feature allows for specific intermolecular hydrogen bonds, which are crucial for the molecular interaction and stability in crystal structures (Yamada et al., 2008).

Biotransformation and Derivative Formation

9H-Carbazole and its derivatives, closely related to the compound , undergo biotransformation by biphenyl-utilizing bacteria. This process results in the formation of hydroxylated derivatives, indicating the compound's potential for pharmacological applications and its susceptibility to microbial transformation (Waldau et al., 2009).

Photoelectric and Light Emitting Properties

The compound is part of a class that has been utilized in organic light-emitting diodes (OLEDs). Specifically, derivatives featuring a highly twisted tetrahedral conformation exhibit high maximum efficiencies when used as hole transporting layers in OLEDs. This application underscores the compound's relevance in advanced material science and optoelectronics (Ye et al., 2010).

Chemical Reactivity and Regioselectivity

The compound is part of a group that exhibits specific reactivity patterns, including cycloaddition reactions with iminium ylides. The regioselectivity and reaction pathways of these compounds are influenced by the substituents and reaction conditions, highlighting their potential utility in synthetic organic chemistry (Novikov et al., 2006).

Applications in Sensing and Detection

Derivatives of the compound have been utilized in the development of fluorescent chemosensors. These materials exhibit excellent fluorescence properties and are capable of detecting different acids and amines. Their sensitivity and selectivity in detection applications make them relevant for environmental protection, biosensing, and toxins detection in food (Qian et al., 2019).

Safety And Hazards

The safety and hazards associated with this compound are not directly available from the searched resources. However, a related compound, 9-Fluorenylmethyl carbamate, has some safety information available5.


Future Directions

The future directions for this compound are not readily available in the searched resources. However, it’s worth noting that research in the field of fluorene derivatives is ongoing and could potentially include this compound.


Please note that this analysis is based on the available resources and there might be more comprehensive information in scientific literature not covered in this search. For a more detailed analysis, consulting primary scientific literature or a chemistry professional is recommended.


properties

IUPAC Name

9H-fluoren-9-ylmethyl N-benzyl-N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO3/c24-22(23(25)14-16-8-2-1-3-9-16)26-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21,25H,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPELSKFZKLZXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00777669
Record name (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00777669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate

CAS RN

198411-59-5
Record name (9H-Fluoren-9-yl)methyl benzyl(hydroxy)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00777669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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